molecular formula C12H8Br2O B8654838 MFCD21960620

MFCD21960620

Cat. No.: B8654838
M. Wt: 328.00 g/mol
InChI Key: WDIGQMWKQZSUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD21960620 (CAS No. 50637-92-8) is a brominated aromatic compound with the molecular formula C₁₂H₈Br₂O and a molecular weight of 328.00 g/mol . The compound contains two bromine atoms, which may enhance its reactivity in cross-coupling reactions or influence its pharmacokinetic properties.

Properties

Molecular Formula

C12H8Br2O

Molecular Weight

328.00 g/mol

IUPAC Name

2-bromo-1-(4-bromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H8Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2

InChI Key

WDIGQMWKQZSUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21960620 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance.

Chemical Reactions Analysis

Types of Reactions

MFCD21960620 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD21960620 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on different biological systems.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD21960620 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD21960620 with structurally and functionally related brominated aromatic compounds, based on data from , and 7:

Parameter This compound (C₁₂H₈Br₂O) MFCD13195646 (C₆H₅BBrClO₂) MFCD00003330 (C₇H₅BrO₂)
Molecular Weight 328.00 g/mol 235.27 g/mol 201.02 g/mol
Solubility Not reported 0.24 mg/ml (0.00102 mol/l) 0.687 mg/ml (0.00342 mol/l)
Log Po/w (XLOGP3) Not reported 2.15 Not reported
Bioavailability Score Not reported 0.55 0.55
Hazard Statements Not reported Warning (unspecified) H302 (harmful if swallowed)
Synthetic Method Not reported Palladium-catalyzed coupling A-FGO catalyst, green synthesis

Key Structural and Functional Differences

Bromine Substitution: this compound has two bromine atoms, likely increasing its steric hindrance and reducing metabolic stability compared to mono-brominated analogs like MFCD00003330 .

Physicochemical Properties :

  • MFCD13195646 exhibits moderate lipophilicity (XLOGP3 = 2.15), suggesting better membrane permeability than MFCD00003330 , which has higher aqueous solubility .
  • The absence of solubility data for This compound limits direct comparisons, though its larger molecular weight implies lower solubility than smaller analogs.

MFCD13195646 lacks detailed toxicogenomic data but carries a generic "warning" classification .

Synthetic Accessibility :

  • MFCD13195646 employs palladium catalysis, a common method for aryl halide coupling, but requires specialized reagents .
  • MFCD00003330 utilizes a recyclable A-FGO catalyst, aligning with green chemistry principles .

Research Findings and Limitations

  • This compound ’s structural complexity (two bromine atoms) may hinder synthetic scalability compared to simpler analogs.
  • The lack of experimental data for This compound (e.g., Log P, toxicity) limits its applicability in drug discovery or environmental safety assessments .
  • MFCD13195646 and MFCD00003330 demonstrate the importance of halogen diversity in tuning reactivity and solubility, but their toxicological risks require further validation .

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